molecular formula C22H25ClN2O3 B2854891 2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone CAS No. 439108-69-7

2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone

Cat. No.: B2854891
CAS No.: 439108-69-7
M. Wt: 400.9
InChI Key: FBVSLHAYRATGBC-UHFFFAOYSA-N
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Description

2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone is a synthetic naphthoquinone derivative characterized by a 1,4-naphthoquinone core substituted with a chlorine atom at position 2 and a complex piperidine-based moiety at position 3. The latter consists of a piperidine ring linked to a 3-methylpiperidine group via a carbonyl bridge. This structural design aims to enhance interactions with biological targets, particularly liver X receptors (LXRs), which regulate cholesterol metabolism and inflammation. The chlorine substituent, an electron-withdrawing group, is hypothesized to improve redox activity and ligand-receptor binding efficiency .

Properties

IUPAC Name

2-chloro-3-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-14-5-4-10-25(13-14)22(28)15-8-11-24(12-9-15)19-18(23)20(26)16-6-2-3-7-17(16)21(19)27/h2-3,6-7,14-15H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVSLHAYRATGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone (CAS No. 439108-69-7) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C22H25ClN2O3
  • Molecular Weight : 400.91 g/mol
  • Boiling Point : 551.1 ± 50.0 °C (predicted)
  • Density : 1.31 ± 0.1 g/cm³ (predicted)
  • pKa : -0.56 ± 0.40 (predicted) .

The biological activity of naphthoquinones, including the compound , is often attributed to their ability to undergo redox cycling and generate reactive oxygen species (ROS). This mechanism can lead to cell death in cancer cells and has implications in antimicrobial activity as well.

Anticancer Activity

Research indicates that naphthoquinones can induce apoptosis in various cancer cell lines. For instance, studies have shown that similar compounds exhibit cytotoxic effects on breast cancer cells (MCF-7 and MDA-MB-231), suggesting that the presence of chloro and piperidine moieties may enhance their efficacy against tumor cells .

Antimicrobial Activity

Naphthoquinones are also known for their antimicrobial properties. The compound's structure suggests potential activity against a range of pathogens, including bacteria and fungi. For example, derivatives of naphthoquinones have been reported to exhibit significant antifungal activity against various phytopathogenic fungi .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study demonstrated that compounds with similar structures showed significant cytotoxicity against MDA-MB-231 cells, with mechanisms involving ROS generation leading to apoptosis .
    • The combination of naphthoquinone derivatives with conventional chemotherapeutics like doxorubicin has shown synergistic effects, enhancing overall anticancer efficacy .
  • Antimicrobial Efficacy :
    • In vitro assays indicated that naphthoquinone derivatives possess notable antifungal properties, effectively inhibiting the growth of pathogenic fungi such as Candida albicans and Aspergillus flavus .
    • Another study highlighted the potential of these compounds in treating infections caused by resistant strains, emphasizing their role as promising candidates for new antimicrobial agents .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Naphthoquinone AAnticancerMCF-715
Naphthoquinone BAntifungalCandida albicans10
Naphthoquinone CSynergistic effectMDA-MB-231 + Doxorubicin5 (combined)

Scientific Research Applications

Anticancer Activity

Research indicates that naphthoquinones, including 2-chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways.

  • Case Study: A study demonstrated that naphthoquinones can selectively target cancer cells while sparing normal cells, highlighting their potential as chemotherapeutic agents. The mechanism involves the activation of p53 pathways, leading to cell cycle arrest and apoptosis in tumor cells .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against various pathogens. Its structure allows it to penetrate microbial membranes effectively, disrupting cellular functions.

  • Case Study: In vitro studies have reported that this compound exhibits activity against resistant strains of bacteria, suggesting its potential in treating infections caused by multidrug-resistant organisms .

Enzyme Inhibition

The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes.

  • Example: It has been identified as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. By inhibiting these enzymes, the compound may enhance the efficacy of existing cancer therapies by altering the epigenetic landscape of tumor cells .

Antioxidant Activity

The antioxidant properties of this compound contribute to its potential in neuroprotection and the management of oxidative stress-related diseases.

  • Research Findings: Studies have indicated that the compound can scavenge free radicals and reduce oxidative damage in neuronal cells, suggesting its application in neurodegenerative disease management .

Neuroprotection

Given its antioxidant and anti-inflammatory properties, this compound is being explored for its neuroprotective effects.

  • Case Study: Research has shown that it can mitigate neuronal damage in models of Alzheimer's disease by reducing amyloid-beta toxicity and enhancing neuronal survival .

Treatment of Inflammatory Disorders

The anti-inflammatory effects of this compound make it a candidate for treating inflammatory diseases.

  • Evidence: Clinical studies suggest that modulation of inflammatory pathways via this compound could lead to improved outcomes in conditions such as rheumatoid arthritis and other autoimmune disorders .

Data Tables

Application AreaSpecific Use CaseMechanism/Effect
AnticancerInduces apoptosis in cancer cellsROS generation; p53 pathway activation
AntimicrobialEffective against resistant bacteriaDisruption of microbial membranes
Enzyme InhibitionHDAC inhibitionAlters gene expression
NeuroprotectionReduces oxidative damageScavenges free radicals
Anti-inflammatoryTreatment for rheumatoid arthritisModulates inflammatory pathways

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Naphthoquinone Derivatives

Structural and Functional Analogues

The following table summarizes key structural features, biological activities, and mechanisms of action of the target compound and related naphthoquinones:

Compound Name Structural Features Biological Activity Mechanism of Action References
Target Compound 2-chloro, 3-piperidine-piperidinyl carbonyl LXR agonist Modulates cholesterol metabolism, anti-inflammatory
2-Chloro-3-((4-methylphenyl)amino)-1,4-NQ 2-chloro, 3-anilino EGFR tyrosine kinase inhibitor Binds ATP site of EGFR
Atovaquone 2-chloro, 3-cyclohexyl Antiprotozoal Disrupts mitochondrial electron transport
NQ12 (2-Chloro-3-[4-(ethylcarboxy)phenyl]-1,4-NQ) 2-chloro, 3-ethylcarboxyphenyl Antithrombotic, antiplatelet Inhibits platelet aggregation
Hybrid 5 (2-Chloro-3-thymidine-1,4-NQ) 2-chloro, 3-thymidine hybrid Anticancer BCL-2 protein inhibition
β-Lapachone 1,2-naphthoquinone, no chlorine Anticancer (Phase II trials) NAD(P)H:quinone oxidoreductase 1 (NQO1)-mediated ROS generation

Key Comparative Insights

Structural Modifications and Bioactivity
  • Chlorine Substituent: The 2-chloro group is a common feature in many active naphthoquinones. For example, β-lapachone lacks chlorine but relies on NQO1 activation, whereas the target compound and NQ12 leverage chlorine for improved electrochemical properties .
  • Position 3 Substituents: Piperidine-Piperidinyl Carbonyl (Target Compound): This bulky, nitrogen-rich substituent likely improves LXR binding through hydrogen bonding and van der Waals interactions, distinguishing it from simpler substituents like anilino or cyclohexyl groups . Anilino Group (EGFR Inhibitor): Substitution with aromatic amines enables π-π stacking in EGFR’s hydrophobic ATP-binding pocket, a mechanism absent in the target compound .

Q & A

Q. Q1. What are the established synthetic routes for 2-chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone, and how can reaction conditions be optimized?

A: The synthesis of naphthoquinone derivatives typically involves nucleophilic substitution reactions on a chlorinated naphthoquinone core. For example:

  • Step 1: React 2,3-dichloro-1,4-naphthoquinone with a piperidine derivative (e.g., 3-methylpiperidine) under reflux in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) .
  • Step 2: Introduce the carbonyl-piperidino moiety via a coupling reaction using silver nitrate or phase-transfer catalysts like Adogen®464 to enhance regioselectivity .
  • Optimization: Solvent ratios (e.g., acetonitrile:water mixtures) and temperature control (60–80°C) are critical to minimize side products. Yields can exceed 70% with rigorous purification (recrystallization in alcohols or chlorinated solvents) .

Q. Q2. How is the compound characterized to confirm its structural integrity and purity?

A: Key analytical methods include:

  • X-ray crystallography to resolve the 3D structure, with characteristic peaks at 7.14, 14.45, and 21.56° 2θ for the crystalline form .
  • NMR spectroscopy : Look for δ = 1.56–2.23 ppm (N-acyl methyl protons) and aromatic proton shifts in δ = 6.5–8.5 ppm .
  • Purity validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, targeting >99% purity .

Q. Q3. What is the proposed mechanism of action for naphthoquinone derivatives in anticancer studies?

A: Naphthoquinones induce oxidative stress by generating reactive oxygen species (ROS) via redox cycling. For example:

  • The quinone core accepts electrons from cellular reductases, forming semiquinone radicals that react with molecular oxygen, leading to apoptosis in cancer cells .
  • Substituents like the piperidino-carbonyl group may enhance membrane permeability or target-specific interactions (e.g., EGFR kinase inhibition) .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., substituents on the piperidine ring) influence bioactivity?

A: Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Cl) at position 2 stabilize the quinone electrophilicity, enhancing redox activity .
  • Piperidine derivatives with hydrophobic substituents (e.g., 3-methyl) improve binding to hydrophobic enzyme pockets (e.g., EGFR or cytochrome P450) .
  • Mannich base derivatives (e.g., 3-aminomethyl substitutions) show dual activity as antiparasitic and anticancer agents due to enhanced H-bonding and alkyl interactions .

Example SAR Table:

Substituent PositionBioactivity (IC50)Target
3-(3-Methylpiperidino)0.1 µM (HL-60)EGFR Kinase
3-(Morpholino)1.2 µM (HL-60)ROS Scavenging

Q. Q5. What computational approaches are used to predict the compound’s biological targets?

A:

  • Molecular docking : Simulate interactions with ATP-binding sites (e.g., EGFR tyrosine kinase). Van der Waals and π–π stacking with residues like Leu694 and Lys721 are critical .
  • 3D-QSAR/CoMSIA : Identify pharmacophores requiring three hydrogen-bond acceptors (quinone carbonyls) and one hydrophobic region (piperidine methyl group) .

Q. Q6. How can contradictory data on antimicrobial vs. anticancer efficacy be resolved?

A: Contradictions arise from:

  • Differential redox environments : Cancer cells (high ROS) are more susceptible to naphthoquinone-induced oxidative stress than bacteria (e.g., E. coli lacks comparable reductase systems) .
  • Strain-specific activity : Substituents like trifluoromethyl groups enhance antifungal activity (Candida tenuis) but show low antibacterial efficacy (M. luteum) .
    Methodology : Use in vitro assays with isogenic mutant strains (e.g., S. aureus lacking catalase) to isolate redox-dependent mechanisms .

Q. Q7. What crystallographic insights explain the compound’s reactivity?

A: X-ray structures show:

  • Non-planar conformation : Torsion angles of ~30° between the naphthoquinone core and piperidino group reduce steric hindrance during nucleophilic attacks .
  • Hydrogen-bond networks : N–H···O and N–H···Cl interactions stabilize the crystal lattice, influencing solubility and dissolution rates .

Methodological Guidelines

  • Synthesis : Prioritize silver nitrate-mediated coupling in acetonitrile/water (1:1) for regioselectivity .
  • Purification : Use gradient recrystallization (methanol → acetonitrile) to remove unreacted amines .
  • Bioassays : Pair ROS detection (DCFH-DA fluorescence) with cytotoxicity (MTT assay) to distinguish redox-mediated vs. direct cytotoxic effects .

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